N,N'-bis(4-butoxyphenyl)dodecanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-butoxyphenyl)dodecanediamide is an organic compound with the molecular formula C32H48N2O4 It is characterized by the presence of two butoxyphenyl groups attached to a dodecanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-butoxyphenyl)dodecanediamide typically involves the reaction of dodecanedioic acid with 4-butoxyaniline in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Dodecanedioic acid+24-butoxyaniline→N,N’-bis(4-butoxyphenyl)dodecanediamide+2H2O
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-butoxyphenyl)dodecanediamide may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-butoxyphenyl)dodecanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N,N’-bis(4-butoxyphenyl)dodecanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-butoxyphenyl)dodecanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-phenoxyphenyl)dodecanediamide: Similar structure but with phenoxy groups instead of butoxy groups.
N,N’-bis(4-methoxyphenyl)dodecanediamide: Contains methoxy groups instead of butoxy groups.
Uniqueness
N,N’-bis(4-butoxyphenyl)dodecanediamide is unique due to its specific butoxyphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C32H48N2O4 |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
N,N'-bis(4-butoxyphenyl)dodecanediamide |
InChI |
InChI=1S/C32H48N2O4/c1-3-5-25-37-29-21-17-27(18-22-29)33-31(35)15-13-11-9-7-8-10-12-14-16-32(36)34-28-19-23-30(24-20-28)38-26-6-4-2/h17-24H,3-16,25-26H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
HDUQIMYDPKDXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CCCCCCCCCCC(=O)NC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.